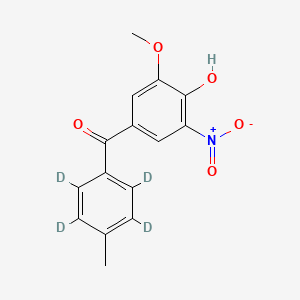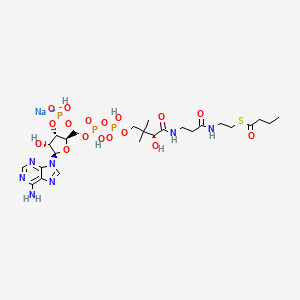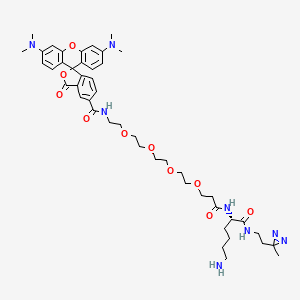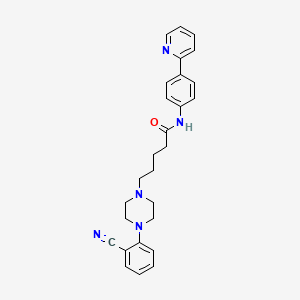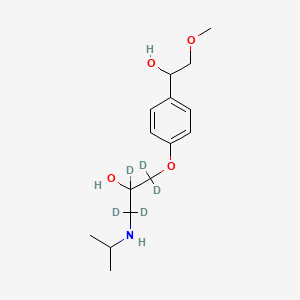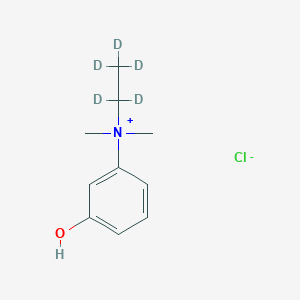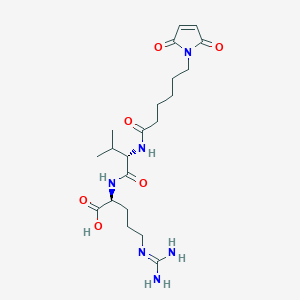
Glycerol triformate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycerol triformate-d5 is a deuterated form of glycerol triformate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycerol triformate-d5 can be synthesized through the esterification of glycerol-d5 with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of glycerol-d5 to this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycerol triformate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and other by-products.
Reduction: Reduction reactions can convert this compound back to glycerol-d5.
Substitution: The formate groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Glycerol-d5.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Glycerol triformate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of glycerol triformate-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to release formic acid and glycerol-d5, which can then participate in various biochemical reactions. The deuterium atoms in this compound provide stability and allow for precise tracking in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Glycerol triformate: The non-deuterated form of glycerol triformate.
Glycerol-d5: The deuterated form of glycerol without the formate groups.
Triformin: Another name for glycerol triformate.
Uniqueness
Glycerol triformate-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurements are required .
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate |
InChI |
InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D |
InChI Key |
UFTFJSFQGQCHQW-CIKCLDSDSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O |
Canonical SMILES |
C(C(COC=O)OC=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


